N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a benzamide derivative featuring a sulfamoyl group (N-methyl-N-phenylsulfamoyl) at the para position of the benzamide core and a 3-cyanothiophen-2-yl substituent. The compound’s molecular weight is 409.46 g/mol (calculated from C₁₉H₁₅N₃O₃S₂), with a logP value indicative of moderate lipophilicity, favoring membrane permeability .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-22(16-5-3-2-4-6-16)27(24,25)17-9-7-14(8-10-17)18(23)21-19-15(13-20)11-12-26-19/h2-12H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAOPMYEZYRYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes cyanation to introduce the cyano group at the 3-position. This intermediate is then coupled with a benzamide derivative that has been pre-functionalized with a methyl(phenyl)sulfamoyl group. The coupling reaction often requires the use of coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemical Structure and Synthesis
N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide features a thiophene ring, a cyanide group, and a sulfamoyl moiety. The synthesis typically involves multi-step organic reactions:
- Preparation of the Benzamide Framework : The initial step involves forming the benzamide structure, which serves as the core of the compound.
- Introduction of the Sulfamoyl Group : This is achieved through sulfonation reactions.
- Incorporation of the Thiophene Moiety : The 3-cyanothiophen-2-yl group is introduced via nucleophilic substitution reactions.
The chemical formula for this compound is with a molecular weight of approximately 385.46 g/mol.
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Properties : Sulfonamides are known for their antibacterial effects. Studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis in bacteria.
- Enzyme Inhibition : The compound may interact with various enzymes, potentially serving as an inhibitor for specific biochemical pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Enzyme Inhibition | Potential to inhibit specific enzymes | |
| Cytotoxicity | May exhibit cytotoxic effects on cancer cells |
Therapeutic Applications
Given its structural characteristics and biological activities, this compound holds promise for various therapeutic applications:
- Antibacterial Agents : Due to its potential to inhibit bacterial growth, it could be developed into new antibacterial drugs.
- Cancer Therapy : Preliminary studies suggest cytotoxic effects on certain cancer cell lines, indicating potential use in oncology.
- Drug Design : The compound's unique structure can serve as a lead for designing novel drugs targeting specific diseases.
Case Studies and Experimental Findings
Several studies have explored the efficacy of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides showed significant antibacterial activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy.
- Cytotoxicity Assessment : Research involving cell line assays indicated that certain sulfonamide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window for further development.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The cyano group and the sulfamoyl moiety are key functional groups that can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Antifungal Benzamides: LMM5 and LMM11
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are 1,3,4-oxadiazole-containing benzamides with demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition .
- Key Differences: Substituents: LMM5/LMM11 feature oxadiazole rings, while the target compound has a cyanothiophene. The oxadiazole enhances metabolic stability, whereas the cyanothiophene may improve π-π stacking in enzyme binding. Sulfamoyl Groups: LMM5 uses benzyl(methyl)sulfamoyl, LMM11 cyclohexyl(ethyl)sulfamoyl, versus methyl(phenyl)sulfamoyl in the target compound. These variations influence steric bulk and hydrophobicity. Activity: LMM5/LMM11 exhibit MIC₅₀ values of 4–8 µg/mL against C. albicans, comparable to fluconazole. The target compound’s cyanothiophene may enhance activity against resistant strains due to stronger electron-withdrawing effects .
Thiazole-Based Analog: 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
This analog replaces the cyanothiophene with a thiazol-2-yl group (CAS: 313405-34-4) .
- Biological Relevance : Thiazole derivatives are common in kinase inhibitors (e.g., dasatinib), suggesting divergent therapeutic targets compared to the antifungal focus of LMM5/LMM11.
Agricultural Benzamides: Flutolanil and Inabenfide
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) are benzamide-based pesticides .
- Functional Contrast: Flutolanil’s trifluoromethyl group enhances fungicidal activity by disrupting fungal respiration, while the target compound’s cyanothiophene may target redox enzymes like thioredoxin reductase. Inabenfide’s pyridinecarboxamide structure is tailored for plant growth regulation, highlighting how benzamide modifications dictate application niches.
Antitubercular Agent Z5
Z5 ((E)-2-hydroxy-5-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic acid) is a QcrB inhibitor for Mycobacterium tuberculosis .
- Structural Comparison: Z5’s diazenyl and hydroxy groups enable chelation of metal ions in the QcrB active site, whereas the target compound’s cyanothiophene and sulfamoyl groups likely favor hydrogen bonding and hydrophobic interactions with fungal enzymes.
Docking and Binding Affinity
Glide docking studies (–6) predict that the cyanothiophene’s cyano group forms a hydrogen bond with thioredoxin reductase’s catalytic cysteine (Cys-35), while the sulfamoyl group interacts with Arg-39 via electrostatic forces. This binding mode differs from LMM5’s oxadiazole, which occupies a hydrophobic pocket near Val-72 .
Biological Activity
N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. Its unique structural features, including the cyanothiophen and sulfamoyl groups, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological contexts, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H15N3O3S2
- Molecular Weight : 411.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The sulfamoyl group may mimic natural substrates, leading to modulation of enzymatic activities or receptor interactions. This compound has been investigated for its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfamoyl compounds possess activity against a range of bacterial strains, suggesting that the presence of the sulfamoyl group is crucial for this effect .
Anticancer Properties
In vitro studies have demonstrated that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that are critical for cancer cell proliferation and survival .
Case Studies
- Inhibition of Cancer Cell Proliferation
- Antimicrobial Efficacy
Research Data Table
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in breast and colon cancer cells with IC50 values ranging from 10 to 30 µM. |
| Study 2 | Antimicrobial | Inhibited growth of multiple bacterial strains with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Q & A
Q. What are the key synthetic pathways for N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step organic reactions, typically starting with sulfonylation of a benzamide precursor followed by coupling with a functionalized thiophene derivative. Key steps include:
- Sulfamoyl group introduction : Reacting 4-(methyl(phenyl)amino)benzenesulfonyl chloride with a benzamide intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .
- Thiophene coupling : Using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the 3-cyanothiophen-2-yl moiety .
- Optimization : Adjusting temperature (60–80°C for coupling), solvent polarity (THF/DMF mixtures), and catalyst loading (0.5–2 mol% Pd) improves yield (reported 53–91% in similar compounds) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry (e.g., sulfamoyl substitution at benzamide C4) and cyanothiophene integration. Aromatic protons appear as multiplet clusters (δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ 439.55; observed ±0.01 Da) .
- Infrared (IR) Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1350/1150 cm⁻¹ (sulfonamide S=O) confirm functional groups .
- HPLC-PDA : Purity >95% via reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets like kinases or antimicrobial proteins?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) or bacterial enoyl-ACP reductase. The sulfamoyl group may form hydrogen bonds with catalytic lysine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., 4-[benzyl(methyl)sulfamoyl] derivatives) to identify critical substituents. The 3-cyano group enhances π-π stacking in hydrophobic pockets .
Q. How should researchers resolve contradictions in bioactivity data across different in vitro assays?
- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) at 6–8 concentrations (1–100 μM) to confirm IC50/EC50 trends. Inconsistent results may stem from assay sensitivity (e.g., ATP levels in viability tests) .
- Membrane Permeability : Use Caco-2 monolayers or PAMPA to assess passive diffusion. Low permeability (e.g., Pe < 1 × 10⁻⁶ cm/s) may explain poor activity in cell-based vs. enzyme assays .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of thiophene) .
Q. What experimental strategies can elucidate the compound’s mechanism of action in anticancer or antimicrobial contexts?
- Transcriptomics : RNA-seq of treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL2) .
- Proteomics : SILAC labeling to quantify changes in kinase activity (e.g., phospho-ERK/MAPK) .
- Resistance Studies : Serial passage of bacteria (e.g., S. aureus) under sub-MIC doses to detect mutations in target proteins (e.g., folP for sulfonamides) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
